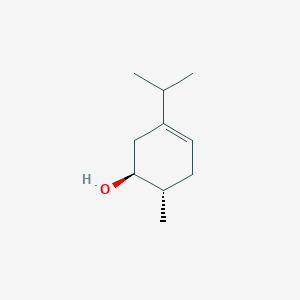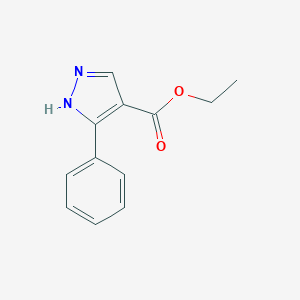
3-フェニル-1H-ピラゾール-4-カルボン酸エチル
概要
説明
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl ester group at the 4-position and a phenyl group at the 3-position of the pyrazole ring. It is a white to pale yellow crystalline powder and is used in various chemical syntheses and applications .
科学的研究の応用
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate, also known as ethyl 5-phenyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial properties . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in the target’s function . For instance, some pyrazole derivatives have been found to inhibit the function of certain enzymes, disrupting the normal biochemical processes of the bacteria .
Biochemical Pathways
The biochemical pathways affected by ethyl 3-phenyl-1H-pyrazole-4-carboxylate are likely related to its antibacterial activity. By interacting with its bacterial targets, the compound can disrupt essential biochemical pathways within the bacteria, inhibiting their growth and proliferation .
Result of Action
The result of the action of ethyl 3-phenyl-1H-pyrazole-4-carboxylate is the inhibition of bacterial growth. In studies, certain derivatives of this compound have shown excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone .
Action Environment
The action, efficacy, and stability of ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific conditions of the bacterial environment. Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability of the compound .
生化学分析
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Several derivatives of pyrazole have been reported to possess moderate antibacterial and antifungal activities .
Molecular Mechanism
Changes in the structure of pyrazoles can translate into changes in properties, potentially influencing their reactivity and the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis, often used as starting materials for the preparation of more complex heterocyclic systems .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . The reaction conditions typically involve heating the reactants in an ethanol solution under reflux.
Industrial Production Methods
In industrial settings, the production of ethyl 3-phenyl-1H-pyrazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyrazole derivatives.
類似化合物との比較
Ethyl 3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate: Contains a tert-butyl group, affecting its steric and electronic characteristics.
特性
IUPAC Name |
ethyl 5-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIYWOVORITWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214052 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181867-24-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181867-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


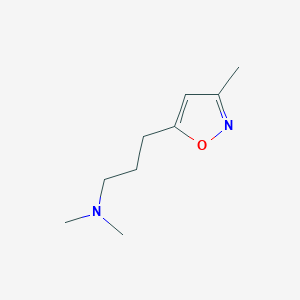
![5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B60874.png)
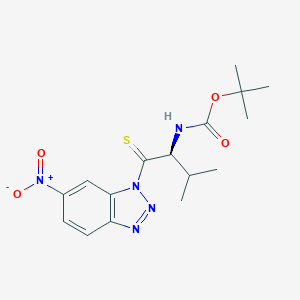
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)
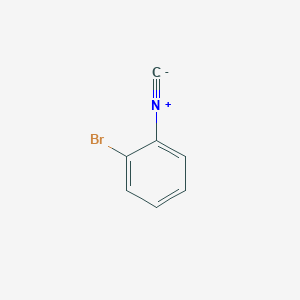
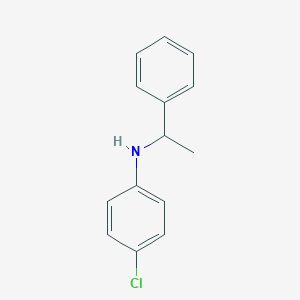
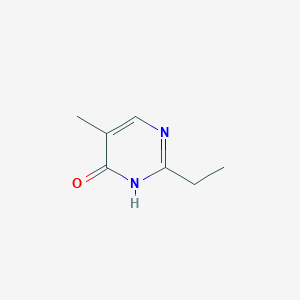

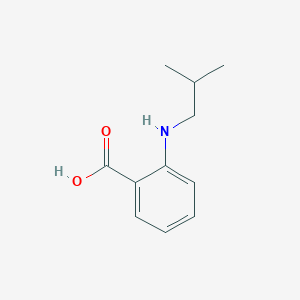

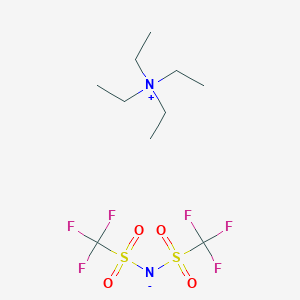
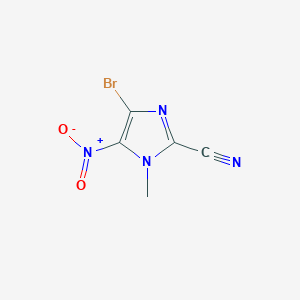
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
